molecular formula C15H14BrN3OS B10953414 5-{[(6-bromonaphthalen-2-yl)oxy]methyl}-4-ethyl-4H-1,2,4-triazole-3-thiol

5-{[(6-bromonaphthalen-2-yl)oxy]methyl}-4-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B10953414
M. Wt: 364.3 g/mol
InChI Key: RTGGTZPUNQJJNY-UHFFFAOYSA-N
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Description

5-{[(6-BROMO-2-NAPHTHYL)OXY]METHYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound featuring a triazole ring, a brominated naphthalene moiety, and a hydrosulfide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(6-BROMO-2-NAPHTHYL)OXY]METHYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps:

    Bromination of Naphthalene: The starting material, naphthalene, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 6-bromo-2-naphthol.

    Formation of Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving an appropriate hydrazine derivative and an alkyne under acidic conditions.

    Coupling Reaction: The brominated naphthol is then coupled with the triazole ring using a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).

    Introduction of Hydrosulfide Group:

Industrial Production Methods

For large-scale production, the process is optimized to ensure high yield and purity. This involves:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and control.

    Purification Techniques: Employing methods such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-{[(6-BROMO-2-NAPHTHYL)OXY]METHYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the naphthalene ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol or amine.

    Substitution: Formation of various substituted naphthalene derivatives.

Scientific Research Applications

5-{[(6-BROMO-2-NAPHTHYL)OXY]METHYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as an antifungal or antibacterial agent due to its unique structural features.

    Materials Science: Used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Employed in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 5-{[(6-BROMO-2-NAPHTHYL)OXY]METHYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.

    Pathways Involved: It may interfere with metabolic pathways or signal transduction mechanisms, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2-naphthol: A precursor in the synthesis of the compound.

    Triazole Derivatives: Compounds with similar triazole rings but different substituents.

    Hydrosulfide Compounds: Compounds containing the hydrosulfide group.

Uniqueness

5-{[(6-BROMO-2-NAPHTHYL)OXY]METHYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity not found in other similar compounds.

This detailed article provides a comprehensive overview of 5-{[(6-BROMO-2-NAPHTHYL)OXY]METHYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H14BrN3OS

Molecular Weight

364.3 g/mol

IUPAC Name

3-[(6-bromonaphthalen-2-yl)oxymethyl]-4-ethyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H14BrN3OS/c1-2-19-14(17-18-15(19)21)9-20-13-6-4-10-7-12(16)5-3-11(10)8-13/h3-8H,2,9H2,1H3,(H,18,21)

InChI Key

RTGGTZPUNQJJNY-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NNC1=S)COC2=CC3=C(C=C2)C=C(C=C3)Br

Origin of Product

United States

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